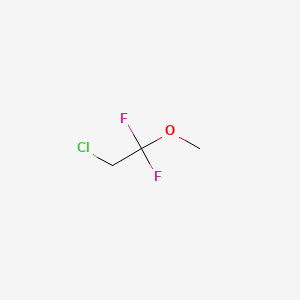

2-Chloro-1,1-difluoro-1-methoxyethane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1-difluoro-1-methoxyethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2O/c1-7-3(5,6)2-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKCWZOXYGNDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195488 | |

| Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.52 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428-65-9 | |

| Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 2-chloro-1,1-difluoro-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 1,1 Difluoro 1 Methoxyethane

Precursor-Based Synthetic Routes

Precursor-based syntheses are fundamental to the production of 2-Chloro-1,1-difluoro-1-methoxyethane. These methods involve the sequential or a combination of halogenation, fluorination, and etherification reactions starting from readily available precursors.

The introduction of fluorine and chlorine atoms onto the ethane scaffold is a critical step in the synthesis. Various strategies have been explored, often involving the fluorination of chlorinated precursors.

One potential pathway involves the catalytic fluorination of chloroacetate derivatives. Although not explicitly detailed for this specific target molecule, analogous reactions suggest a plausible route starting from a compound like methyl chloroacetate. This would involve the replacement of certain groups with fluorine atoms using fluorinating agents such as hydrogen fluoride (B91410) (HF), followed by the introduction of the methoxy (B1213986) group. The key challenge lies in achieving selective fluorination at the desired carbon atom while preserving the other functional groups.

A more industrially scalable approach is the gas-phase catalytic fluorination of chloroalkanes. For instance, a patented method for a related compound, 1,1-difluoro-2-chloroethane, utilizes raw materials like 1,1,2-trichloroethane or dichloroethylene. This process employs a chromium-magnesium fluoride (Cr-MgF₃) catalyst activated with HF at elevated temperatures and pressures. A subsequent nucleophilic substitution would be required to introduce the methoxy group.

Table 1: Key Parameters for Gas-Phase Catalytic Fluorination

| Parameter | Value Range |

|---|---|

| Temperature | 150–350°C |

| Pressure | 0.1–1.1 MPa |

| HF/Chloride Ratio | 2:1 to 40:1 |

| Contact Time | 15–150 seconds |

Data adapted from a patent for a related compound synthesis.

Another strategy involves the dehalogenation of more highly halogenated precursors. For example, 1,1-dichloro-2,2-difluoroethylene can be synthesized by the zinc dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane in methanol. orgsyn.org This difluoroethylene intermediate could then potentially undergo further reactions to yield the target molecule.

The formation of the ether linkage is a pivotal step in the synthesis of this compound. This is typically achieved through an etherification reaction where a suitable fluorinated and chlorinated alkane reacts with a methoxide source.

A general and efficient method for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers involves the base-mediated reaction between phenols and halothane (2-bromo-2-chloro-1,1,1-trifluoroethane). beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net This approach, which proceeds under mild conditions and without the need for expensive transition-metal catalysts, demonstrates the feasibility of forming a fluoroalkyl ether linkage. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net While this specific example yields an aryl ether, a similar reaction with methanol or sodium methoxide could potentially produce the desired methoxy ether.

The reaction of polyfluoroalkanes with alcohols is a known route to fluoroalkyl ethers. For instance, reacting 2-chloro-1,1,1-trifluoroethane (HCFC-133a) with alcohols in the presence of potassium hydroxide can yield gem-difluoromethyl ethers. beilstein-journals.orgnih.gov Similarly, multi-halogenated alkenes can be synthesized from the reaction of phenols and halothane in the presence of KOH, which involves a highly reactive difluoroethylene intermediate. beilstein-journals.orgresearchgate.netsemanticscholar.orgnih.gov

A hypothetical pathway for the synthesis of the target compound could involve the alkylation of a fluorinated alkoxide. This would entail reacting a fluorinated alkoxide with a chloroalkyl chloride to form the ether bond.

Catalysis in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of the synthesis of halogenated compounds. Both homogeneous and heterogeneous catalytic systems have been investigated for related reactions.

While specific examples of homogeneous catalysis for the direct synthesis of this compound are not prevalent in the reviewed literature, related transition-metal catalyzed reactions are well-documented. For instance, transition-metal-catalyzed C(sp³)–H bond fluorination reactions have gained significant attention. nsf.gov These reactions can proceed through the formation of a carbon-metal-fluorine intermediate or via a radical or carbocation intermediate generated by a transition metal species. nsf.gov Such methodologies could potentially be adapted for the fluorination steps in the synthesis of the target molecule.

Heterogeneous catalysts are widely employed in the industrial production of fluorinated hydrocarbons due to their ease of separation and recyclability. In the context of reactions relevant to the synthesis of this compound, several heterogeneous catalytic systems have been reported.

For the fluorination of trihaloethenes to produce compounds like 2-chloro-1,1,1-trifluoroethane, supported metal catalysts containing zinc on a fluorinated alumina support have been shown to be effective. google.com The gas-phase reaction is typically conducted at temperatures ranging from 100°C to 400°C. google.com

Chromium-based catalysts are also prominent. For instance, a CrOx-Y2O3 catalyst has been studied for the chlorine/fluorine exchange reaction in the fluorination of 2-chloro-1,1,1-trifluoroethane. researchgate.net The pyrolysis of 2-chloro-1,1-difluoroethane to synthesize vinylidene fluoride can be catalyzed by potassium-promoted carbon catalysts. researchgate.netwikipedia.org

The dehydrochlorination of 1,1-difluoro-1-chloroethane, a key process for manufacturing vinylidene fluoride, is promoted by strontium fluoride (SrF₂). mdpi.com Studies on SrF₂ embedded in carbon (SrF₂@C) and nitrogen-doped carbon (SrF₂@NC) have shown that the metal-support interaction plays a crucial role in the selectivity of the dehydrohalogenation reaction. mdpi.com

Table 2: Examples of Heterogeneous Catalysts in Related Reactions

| Catalyst | Reaction Type | Reactant | Key Findings |

|---|---|---|---|

| Zinc on Fluorinated Alumina | Fluorination | Trihaloethene | Effective for gas-phase fluorination. google.com |

| CrOx-Y2O3 | Chlorine/Fluorine Exchange | 2-chloro-1,1,1-trifluoroethane | Active in fluorination reactions. researchgate.net |

| Potassium-Promoted Carbon | Pyrolysis | 2-chloro-1,1-difluoroethane | Catalyzes the synthesis of vinylidene fluoride. researchgate.netwikipedia.org |

Development of Sustainable Synthetic Approaches

The development of sustainable synthetic methods for fluorinated compounds is an area of growing importance, driven by the need to reduce environmental impact and improve process efficiency. While specific literature on "green" synthesis for this compound is limited, general principles of sustainable chemistry can be applied.

One key aspect is the use of catalysis to lower reaction temperatures and reduce energy consumption. For example, the catalytic pyrolysis of 1,1-difluoro-1-chloroethane using materials like N-doped activated carbon or metal fluorides can lower the reaction temperature from over 650°C to around 350°C. mdpi.com This not only saves energy but also minimizes the formation of undesirable byproducts and carbon deposition. mdpi.com

The development of catalyst systems with high selectivity is another crucial factor. For instance, in the dehydrohalogenation of 1,1-difluoro-1-chloroethane, tuning the metal-support interaction in SrF₂ catalysts can potentially improve the selectivity towards the desired product, thereby reducing waste. mdpi.com

Furthermore, synthetic routes that avoid the use of highly toxic or corrosive reagents and minimize the number of synthetic steps are considered more sustainable. The base-mediated synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane is an example of a reaction that avoids expensive and toxic transition-metal catalysts. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net Applying similar principles to the synthesis of this compound would represent a step towards a more sustainable process.

Elucidation of Reaction Mechanisms and Chemical Transformations

Pathways of Halogen Exchange and Dehalogenation

Halogen exchange reactions, particularly the substitution of chlorine for fluorine (a Finkelstein-type reaction), could potentially occur, though likely requiring harsh conditions due to the strength of the C-F bonds. Dehalogenation, the removal of halogens, could proceed via reductive pathways. For instance, reaction with active metals or reducing agents might lead to the removal of the chlorine atom or both chlorine and fluorine atoms.

Dehydrohalogenation, the elimination of a hydrogen and a halogen, is a plausible pathway for this compound. Specifically, dehydrochlorination would lead to the formation of 1,1-difluoro-2-methoxyethene. This reaction is typically base-catalyzed. A competing dehydrofluorination is also possible, yielding 1-chloro-1-fluoro-2-methoxyethene. The regioselectivity of this elimination would be influenced by the acidity of the alpha-protons and the stability of the resulting alkene.

Nucleophilic and Electrophilic Reactivity Studies

The carbon atom bonded to the chlorine is an electrophilic center and would be susceptible to nucleophilic attack. Nucleophilic substitution of the chlorine atom by various nucleophiles (e.g., hydroxides, alkoxides, amines) is an expected reaction, proceeding through either an S_N1 or S_N2 mechanism. The presence of the adjacent fluorine atoms and the methoxy (B1213986) group would influence the reaction rate and mechanism.

The oxygen atom of the methoxy group possesses lone pairs of electrons, rendering it a potential nucleophilic center that could react with strong electrophiles. Protonation of the ether oxygen under strongly acidic conditions would be the initial step in acid-catalyzed cleavage of the ether bond.

Elimination Reactions and Formation of Unsaturated Intermediates

As mentioned in section 3.1, elimination reactions (E1, E2, or E1cB) are significant pathways for 2-chloro-1,1-difluoro-1-methoxyethane. libretexts.org Treatment with a strong, non-nucleophilic base would likely favor the E2 mechanism, leading to the formation of unsaturated intermediates. youtube.com The choice of base and reaction conditions would be crucial in determining the product distribution between substitution and elimination. libretexts.org

The primary unsaturated intermediates expected are:

1,1-difluoro-2-methoxyethene (from dehydrochlorination)

1-chloro-1-fluoro-2-methoxyethene (from dehydrofluorination)

The relative stability of these alkenes, governed by factors such as hyperconjugation and steric interactions, would influence the major product formed.

Oxidative and Reductive Transformation Processes

Oxidative processes for this compound would likely target the C-H bonds or the methoxy group under vigorous conditions, potentially leading to the formation of carbonyl compounds or carboxylic acids, along with the release of hydrogen halides.

Reductive transformations would primarily involve the cleavage of the carbon-halogen bonds. Catalytic hydrogenation or reduction with metal hydrides could lead to the replacement of the chlorine atom with a hydrogen atom, yielding 1,1-difluoro-1-methoxyethane. More potent reducing agents might effect further reduction of the C-F bonds.

Radical Reaction Mechanisms

The C-Cl bond is weaker than the C-F and C-H bonds in the molecule and would be the most likely site for homolytic cleavage to initiate radical reactions. Under UV irradiation or in the presence of radical initiators, a 1,1-difluoro-1-methoxyethyl radical could be formed. This radical could then participate in various propagation steps, such as abstraction of a hydrogen atom from a solvent molecule or addition to an unsaturated compound. Termination of the radical chain would occur through the combination of two radicals.

Mechanistic Investigations via Isotopic Labeling and Kinetic Studies

To definitively elucidate the reaction mechanisms of this compound, detailed experimental studies would be necessary.

Isotopic Labeling: Replacing specific hydrogen or carbon atoms with their isotopes (e.g., deuterium (B1214612) or carbon-13) would allow for the tracking of atomic positions during a reaction. For example, deuterating the methyl group of the methoxy moiety could help to distinguish between different elimination pathways.

Kinetic Studies: Measuring the rate of a reaction as a function of the concentration of reactants and catalysts can provide crucial information about the reaction mechanism. For instance, determining the rate law for a substitution reaction could help to distinguish between an S_N1 and S_N2 pathway. The study of kinetic isotope effects, by comparing the reaction rates of isotopically labeled and unlabeled substrates, can provide insight into bond-breaking steps in the rate-determining step of a reaction.

Without such specific studies for this compound, the discussion of its reaction mechanisms remains largely predictive based on established chemical principles.

Applications in Advanced Organic Synthesis and Material Science

2-Chloro-1,1-difluoro-1-methoxyethane as a Key Synthetic Intermediate

The primary value of this compound in organic chemistry lies in its utility as a building block. The presence of a chlorine atom provides a reactive site for nucleophilic substitution, allowing for the introduction of the 1,1-difluoro-1-methoxyethyl group into a wide array of molecular scaffolds. This moiety is of particular interest due to the unique physicochemical properties conferred by the fluorine atoms.

The difluoro(methoxy)methyl group (CF₂OCH₃) is recognized for its ability to modulate the electronic properties of aromatic compounds, combining the electron-withdrawing nature of the difluoromethylene (CF₂) unit with the electronic characteristics of the methoxy (B1213986) substituent. nuph.edu.ua This balance of effects makes it a powerful tool for fine-tuning the properties of organic molecules for applications in medicinal chemistry and materials science. nuph.edu.ua

This compound serves as a key precursor for synthesizing building blocks containing this valuable fragment. The carbon-chlorine bond is susceptible to cleavage and replacement by a variety of nucleophiles, enabling the construction of more complex fluorinated intermediates. For example, reaction with aromatic or heterocyclic anions can attach the difluoromethoxyethyl sidechain to these ring systems.

Table 1: Potential Fluorinated Building Blocks Derived from this compound This table presents hypothetical, yet chemically plausible, building blocks that could be synthesized from this compound via nucleophilic substitution reactions.

| Nucleophile | Resulting Building Block | Potential Application Area |

| Phenoxide | Aryl 1,1-difluoro-1-methoxyethyl ether | Liquid Crystals, Pharmaceuticals |

| Thiophenolate | Aryl 1,1-difluoro-1-methoxyethyl sulfide | Agrochemicals, Materials |

| Indole Anion | N-(1,1-difluoro-1-methoxyethyl)indole | Bioactive Compound Synthesis |

| Cyanide | 3,3-difluoro-3-methoxypropanenitrile | Chemical Intermediate |

The synthesis of such building blocks is critical, as traditional methods for creating the difluoro(alkoxy)methyl group often require harsh and aggressive reagents like sulfur tetrafluoride (SF₄) or bromine trifluoride (BrF₃). nuph.edu.ua Utilizing a pre-fluorinated intermediate like this compound offers a more controlled and milder route to these desirable molecular fragments.

The incorporation of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals to enhance metabolic stability and biological activity. The difluoromethoxyethyl moiety is a feature in certain advanced agrochemical candidates. For instance, research from Bayer CropScience has involved substituted 2-amidobenzimidazoles for improving crop yields, with specific examples including the 2-[difluoro(methoxy)methyl]-1H-benzimidazole-4-carboxamide structure. rsc.org

The synthesis of such complex heterocyclic compounds necessitates efficient methods for introducing the key fluorinated sidechains. This compound represents a logical and direct precursor for this purpose. Its reaction with an appropriate nucleophilic site on the benzimidazole core or its precursors would provide a straightforward pathway for incorporating the difluoromethoxyethyl group.

Table 2: Structural Characteristics of Agrochemical Leads Featuring Difluoromethoxy-type Moieties This table highlights the key components of agrochemical structures where a fragment derived from this compound would be integrated.

| Agrochemical Class | Core Structure | Key Fluorinated Moiety | Plausible Synthetic Role of Precursor |

| Benzimidazoles | Substituted Benzimidazole | -CH₂CF₂OCH₃ | Alkylation of a heterocyclic nitrogen or oxygen |

| Sulfonylureas | Aryl Sulfonylurea | -OCF₂CH₂OCH₃ | Etherification of a phenolic hydroxyl group |

The development of these compounds underscores the industrial relevance of intermediates that can reliably deliver small, fluorinated aliphatic chains onto larger, more complex molecular frameworks.

While specific examples of polymers derived directly from this compound are not prominent in the literature, the electronic properties of the difluoro(methoxy)methyl group suggest its potential utility in materials science. nuph.edu.ua The introduction of highly polar C-F bonds can significantly influence the dielectric properties, thermal stability, and chemical resistance of polymeric materials.

A plausible synthetic route to specialty monomers would involve the nucleophilic substitution of the chlorine atom in this compound with a polymerizable functional group. For example, reaction with a vinyl-containing nucleophile could yield a monomer suitable for free-radical or addition polymerization. The resulting polymers would feature pendant difluoromethoxyethyl groups, which could impart unique surface properties or low refractive indices.

Utility as a Specialized Solvent in Chemical Reactions

Development of Novel Reagents Derived from this compound

The reactivity of the chlorine atom in this compound allows for its conversion into other functional groups, thereby creating a platform for the development of novel reagents. By replacing the chlorine, the functionality of the molecule can be tailored for specific synthetic transformations.

For instance, substitution of the chloride with an iodide via the Finkelstein reaction would produce 2-Iodo-1,1-difluoro-1-methoxyethane. The resulting iodo-compound would be a significantly more reactive alkylating agent for introducing the difluoromethoxyethyl group, particularly in reactions with less reactive nucleophiles. Similarly, substitution with an azide ion would yield an azido derivative, which could serve as a precursor for amines or participate in click chemistry reactions.

Table 3: Potential Novel Reagents Derived from this compound This table outlines prospective reagents that could be synthesized from this compound and their potential synthetic applications.

| Derived Reagent | Synthetic Precursor | Potential Application |

| 2-Iodo-1,1-difluoro-1-methoxyethane | This compound + NaI | Enhanced alkylating agent for C, O, N, and S nucleophiles |

| 2-Azido-1,1-difluoro-1-methoxyethane | This compound + NaN₃ | Precursor for fluorinated amines; cycloaddition reactions |

| S-(1,1-difluoro-1-methoxyethyl)thioacetate | This compound + KSAc | Precursor for the corresponding thiol reagent |

| (1,1-difluoro-1-methoxyethyl)triphenylphosphonium chloride | This compound + PPh₃ | Wittig-type reagent for the synthesis of fluorinated alkenes |

Computational and Spectroscopic Characterization of 2 Chloro 1,1 Difluoro 1 Methoxyethane

Quantum Chemical Investigations

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the atomic level. These computational methods allow for the exploration of molecular geometries, electronic structures, and reaction energetics, providing insights that complement experimental findings.

The electronic structure of 2-Chloro-1,1-difluoro-1-methoxyethane is largely dictated by the high electronegativity of the fluorine and chlorine atoms, as well as the oxygen atom of the methoxy (B1213986) group. The presence of these atoms leads to a significant polarization of the covalent bonds within the molecule.

The carbon-fluorine (C-F) bonds are expected to be highly polar and strong, a characteristic feature of organofluorine compounds. The high electronegativity of fluorine (Pauling scale: 3.98) results in a substantial withdrawal of electron density from the adjacent carbon atom. libretexts.org This inductive effect stabilizes the molecular orbitals. nih.govfu-berlin.dersc.org Similarly, the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds will also exhibit significant polarity.

A Natural Bond Orbital (NBO) analysis, a common computational technique, would likely reveal the nature of the bonding and lone pair interactions. For instance, hyperconjugative interactions between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of adjacent bonds (e.g., n(O) -> σ(C-C) or n(Cl) -> σ(C-C)) can play a role in stabilizing certain conformations. In related fluorinated ethers, stereoelectronic effects such as the gauche effect, which describes the tendency of certain substituents to adopt a gauche conformation, are often observed and can be attributed to such hyperconjugative interactions. researchgate.net

Table 1: Hypothetical Mulliken Atomic Charges for this compound

| Atom | Hypothetical Charge (a.u.) |

| C1 (CF2 group) | +0.60 |

| C2 (CHCl group) | +0.15 |

| O | -0.55 |

| C (methoxy) | -0.10 |

| F1 | -0.35 |

| F2 | -0.35 |

| Cl | -0.20 |

| H (on C2) | +0.10 |

| H (methoxy) | +0.05 (average) |

| Note: These values are illustrative and based on trends observed in similar halogenated ethers. |

Computational modeling can be employed to investigate potential reaction pathways involving this compound, such as nucleophilic substitution or elimination reactions. Transition state theory (TST) provides a framework for understanding the kinetics of these reactions by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org

For instance, in a hypothetical reaction with a nucleophile, computational methods could be used to locate the transition state structure and calculate its energy. This would provide the activation energy barrier for the reaction, a key determinant of the reaction rate. The geometry of the transition state would reveal the mechanism of the reaction, for example, whether it proceeds via an SN2 or E2 pathway.

In the context of atmospheric chemistry, the reaction of this compound with hydroxyl radicals (•OH) would be a relevant degradation pathway to model. Such calculations would involve identifying the transition states for hydrogen abstraction from either the chloromethyl or methoxy groups and determining the corresponding reaction rate constants.

Table 2: Hypothetical Calculated Activation Energies for Potential Reactions

| Reaction Type | Hypothetical Activation Energy (kcal/mol) |

| SN2 substitution at C2 (CHCl) | 25 - 35 |

| E2 elimination of HCl | 30 - 40 |

| H-abstraction by •OH (from C2) | 5 - 10 |

| H-abstraction by •OH (from OCH3) | 3 - 8 |

| Note: These values are estimations based on known reactions of similar halogenated compounds. |

Due to the presence of single bonds, this compound can exist in various conformations arising from rotation around the C-C and C-O bonds. A computational conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify stable conformers (energy minima) and the transition states that separate them.

For substituted ethanes, the most stable conformations are typically staggered, which minimizes steric hindrance between substituents on adjacent carbon atoms. libretexts.orgmasterorganicchemistry.com In the case of this compound, the analysis would focus on the dihedral angles involving the bulky chlorine atom, the methoxy group, and the fluorine atoms. The relative energies of the different conformers would be influenced by a combination of steric repulsion and stereoelectronic effects. For example, the gauche effect, often observed in 1,2-disubstituted ethanes with electronegative substituents, might favor a conformation where the C-Cl and C-O bonds are gauche to each other. nih.govnih.govacs.org

The polarity of the solvent can also significantly influence the conformational equilibrium. acs.orgsoton.ac.uk Polar solvents may stabilize more polar conformers. Computational models can account for solvent effects using continuum solvation models or explicit solvent molecules.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the structure and bonding of molecules. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) are particularly powerful techniques for characterizing compounds like this compound.

NMR spectroscopy is a highly sensitive technique for probing the local chemical environment of atomic nuclei. For this compound, 1H, 13C, and 19F NMR would provide a wealth of structural information.

1H NMR: The proton spectrum would be expected to show a signal for the methoxy group (CH3) and a signal for the proton on the chloromethyl group (CHCl). The chemical shift of the CHCl proton would be influenced by the adjacent electronegative chlorine and the difluoro-methoxy-methyl group. Coupling between the proton and the fluorine atoms on the adjacent carbon (3JHF) would likely split this signal into a triplet. The methoxy protons would appear as a singlet, though small long-range couplings might be observable under high resolution.

13C NMR: The 13C spectrum would show three distinct signals corresponding to the three carbon atoms. The chemical shifts would be significantly affected by the attached halogen and oxygen atoms. The signal for the CF2 carbon would be split into a triplet by the two fluorine atoms (1JCF), and the CHCl carbon signal would be split into a doublet by the attached proton (1JCH) and potentially show further splitting due to coupling with the fluorine atoms (2JCF).

19F NMR: 19F NMR is particularly informative for organofluorine compounds. numberanalytics.comnih.govnih.govnumberanalytics.comresearchgate.net The two fluorine atoms are diastereotopic due to the adjacent chiral center (CHCl) and would therefore be expected to be chemically non-equivalent, giving rise to two separate signals. These signals would likely appear as a pair of doublets (an AB quartet) due to geminal coupling (2JFF) between them. Further coupling to the proton on the adjacent carbon (3JHF) would also be observed.

NMR spectroscopy is also a powerful tool for studying reaction mechanisms. By monitoring the changes in the NMR spectra over time, it is possible to identify intermediates, determine reaction kinetics, and elucidate reaction pathways. numberanalytics.com

Table 3: Hypothetical 1H and 19F NMR Data for this compound

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| 1H (CHCl) | 5.8 - 6.2 | triplet | 3JHF ≈ 15 - 20 |

| 1H (OCH3) | 3.5 - 3.8 | singlet | - |

| 19F (Fa) | -70 to -90 | doublet of doublets | 2JFF ≈ 150 - 170, 3JHF ≈ 15 - 20 |

| 19F (Fb) | -70 to -90 | doublet of doublets | 2JFF ≈ 150 - 170, 3JHF ≈ 15 - 20 |

| Note: These are estimated values based on data for similar fluorinated ethers. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are excellent for identifying functional groups. ksu.edu.sa The spectra of this compound would be characterized by absorptions corresponding to the various bond stretching and bending vibrations.

C-H stretching: Vibrations for the C-H bonds in the methoxy and chloromethyl groups would be expected in the 2800-3000 cm-1 region.

C-F stretching: The C-F stretching vibrations are typically very strong in the IR spectrum and appear in the 1000-1400 cm-1 region. The presence of two fluorine atoms on the same carbon would likely lead to symmetric and asymmetric stretching modes.

C-O stretching: The C-O stretching vibration of the ether linkage would be expected to produce a strong band in the 1050-1150 cm-1 region.

C-Cl stretching: The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm-1.

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While polar bonds like C-F and C-O give strong IR absorptions, less polar bonds and symmetric vibrations often give stronger signals in the Raman spectrum. For example, the C-C backbone vibrations might be more prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with computationally predicted vibrational frequencies, a detailed assignment of the observed bands can be achieved, further confirming the molecular structure. aip.org

Table 4: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Frequency Range (cm-1) | Expected IR Intensity | Expected Raman Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Medium |

| C-F stretch (asymmetric) | 1100 - 1350 | Very Strong | Weak |

| C-F stretch (symmetric) | 1000 - 1100 | Strong | Medium |

| C-O-C stretch | 1050 - 1150 | Strong | Weak |

| C-Cl stretch | 600 - 800 | Medium | Strong |

| Note: These are approximate ranges based on characteristic frequencies for these functional groups. |

Mass Spectrometry for Reaction Product Identification

Mass spectrometry is a powerful analytical technique utilized for the identification and structural elucidation of chemical compounds. In the context of the synthesis and analysis of this compound, mass spectrometry plays a crucial role in confirming the identity of the target molecule and any potential byproducts. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, offering valuable insights into the compound's structure.

When this compound is subjected to electron ionization (EI) in a mass spectrometer, it undergoes fragmentation into various charged species. The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the reconstruction of the original molecular structure. The presence of chlorine and fluorine atoms in the molecule leads to characteristic isotopic patterns and fragmentation pathways.

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the heteroatoms (oxygen, chlorine, and fluorine) and the loss of stable neutral molecules.

Alpha-Cleavage: A common fragmentation pathway for ethers is the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this could involve the loss of a methyl radical (•CH₃) or a chlorodifluoromethyl radical (•CF₂Cl).

Loss of Chlorine: The carbon-chlorine bond is relatively weak and can be readily cleaved, leading to the loss of a chlorine radical (•Cl). The resulting fragment will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Loss of Methoxy Group: Cleavage of the carbon-oxygen bond can result in the loss of a methoxy radical (•OCH₃).

Rearrangements: Rearrangement reactions can also occur, leading to the formation of stable fragments. For instance, the elimination of a neutral molecule like hydrogen fluoride (B91410) (HF) or hydrogen chloride (HCl) is a possibility.

Data Table of Predicted Fragments:

The following table outlines the predicted major fragments for this compound and their corresponding theoretical mass-to-charge ratios. The presence of the M+2 peak for chlorine-containing fragments is a key diagnostic feature.

| Fragment Ion | Chemical Formula | Theoretical m/z (for ³⁵Cl) | Theoretical m/z (for ³⁷Cl) |

| [M]⁺ | [C₃H₅ClF₂O]⁺ | 130 | 132 |

| [M - CH₃]⁺ | [C₂H₂ClF₂O]⁺ | 115 | 117 |

| [M - Cl]⁺ | [C₃H₅F₂O]⁺ | 95 | - |

| [M - OCH₃]⁺ | [C₂H₂ClF₂]⁺ | 99 | 101 |

| [CF₂Cl]⁺ | [CF₂Cl]⁺ | 85 | 87 |

| [CH₂Cl]⁺ | [CH₂Cl]⁺ | 49 | 51 |

| [OCH₃]⁺ | [OCH₃]⁺ | 31 | - |

Detailed Research Findings:

While a specific, publicly available mass spectrum for this compound is not readily found in the searched literature, the fragmentation patterns of analogous halogenated ethers provide a strong basis for its identification. For instance, studies on the mass spectrometry of other fluorinated and chlorinated ethers consistently show the prevalence of alpha-cleavage and the loss of halogen atoms as primary fragmentation routes. The analysis of reaction mixtures containing this compound would involve gas chromatography-mass spectrometry (GC-MS). The retention time of the compound would provide an initial identification, which would then be confirmed by its characteristic mass spectrum, including the molecular ion peak (if observed) and the predicted fragmentation pattern. The presence of the isotopic signature of chlorine would be a definitive piece of evidence for the successful synthesis of the target compound and for identifying any chlorinated byproducts.

Synthesis and Reactivity of Analogues and Derivatives

Design Principles for Structural Analogues

The design of structural analogues of 2-chloro-1,1-difluoro-1-methoxyethane is guided by principles aimed at fine-tuning its properties for specific applications. A primary consideration is the strategic incorporation of fluorine atoms and ether functionalities, a common feature in the development of modern anesthetic agents. nih.gov The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions. nih.gov

Key design principles include:

Alteration of Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., bromine, iodine) or additional fluorine atoms can modulate the compound's reactivity and physical properties such as boiling point and vapor pressure. For instance, increasing the fluorine content generally decreases flammability and oxidative metabolism. litfl.com

Modification of the Alkyl Chain: Elongating or branching the ethane backbone can influence the compound's lipophilicity and steric profile.

Variation of the Methoxy (B1213986) Group: Replacing the methoxy group with other alkoxy groups (e.g., ethoxy, isopropoxy) can impact the molecule's polarity and metabolic pathways.

Introduction of Asymmetry: The presence of a chiral center, such as the carbon atom bonded to the chlorine, fluorine, and methoxy group in the parent compound, can be a desirable feature. Compounds with an asymmetric carbon terminal have shown promise in certain applications. nih.govresearchgate.net

These design strategies allow for the systematic modification of the parent compound to optimize its performance for various chemical and industrial uses.

Synthetic Strategies for Fluorinated Methoxyethane Derivatives

The synthesis of fluorinated methoxyethane derivatives can be achieved through several strategic pathways, often involving the introduction of fluorine and an ether linkage in separate or concurrent steps.

One common approach is the reaction of halogenated alkenes with alcohols . For example, the addition of methanol to a chlorinated and fluorinated ethene can yield the desired methoxyethane backbone. This reaction is often catalyzed by a base.

Another versatile method involves the use of electrophilic fluorinating agents . Reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms to specific positions on a precursor molecule. nih.govacs.org For instance, a chloro-methoxy-substituted ethane could be selectively fluorinated to produce the target compound. The choice of fluorinating agent and reaction conditions is critical to control the regioselectivity and yield of the fluorination step. nih.govacs.org

The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) provides a template for synthesizing related fluorinated ethers. beilstein-journals.org This method demonstrates the feasibility of forming an ether linkage with a highly halogenated ethane derivative.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Key Reagents/Conditions | Potential Products |

| Alkene Halofluorination and Alkoxylation | Two-step process involving the addition of a halogen and fluorine across a double bond, followed by nucleophilic substitution with an alkoxide. | Halogen source (e.g., NBS, NCS), Fluorinating agent (e.g., HF-pyridine), Sodium methoxide | Various halogenated and fluorinated methoxyethane derivatives. |

| Electrophilic Fluorination of Chloro-ethers | Direct fluorination of a chloro-substituted ether using an electrophilic fluorine source. | Selectfluor®, NFSI | Yields depend on the substrate and reaction conditions. |

| Nucleophilic Substitution on Polyhalogenated Ethanes | Reaction of a polyhalogenated ethane with an alkoxide to introduce the methoxy group. | Sodium methoxide, Potassium tert-butoxide | Can lead to a mixture of substitution and elimination products. |

| Reaction of Phenols with Halogenated Ethanes | Base-mediated reaction to form aryl ethers of halogenated ethanes. | Phenol, Potassium hydroxide, Halogenated ethane (e.g., halothane) | Aryl ethers of 2-chloro-1,1-difluoroethane and its analogues. beilstein-journals.org |

Comparative Reactivity and Selectivity Studies

The reactivity of this compound and its analogues is largely dictated by the nature and position of the halogen substituents and the presence of the ether linkage.

Nucleophilic Substitution vs. Elimination:

Halogenated alkanes can undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The outcome is influenced by the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. libretexts.org

Leaving Group Ability: The chloride ion is a good leaving group, making the carbon it is attached to susceptible to nucleophilic attack. In cases where both SN2 and E2 reactions are possible, chlorides tend to favor elimination to a greater extent than iodides due to the higher electronegativity of chlorine, which increases the acidity of the β-hydrogens. libretexts.org

Fluorine's Influence: The fluorine atoms on the adjacent carbon have a strong electron-withdrawing inductive effect, which can influence the reactivity of the C-Cl bond. This effect can also impact the acidity of the hydrogen atoms on the chlorinated carbon, potentially affecting elimination pathways.

Selectivity in Reactions:

The presence of multiple reactive sites in analogues of this compound necessitates an understanding of reaction selectivity. For instance, in reactions with strong bases, there can be competition between dehydrochlorination and dehydrofluorination. The relative acidity of the protons on the carbon atoms will determine the major elimination product.

A comparative overview of the expected reactivity of different halogenated ethers is presented in the table below:

| Compound | Expected Primary Reaction Pathway with a Strong, Non-hindered Base | Rationale |

| 2-Chloro -1,1-difluoro-1-methoxyethane | E2 Elimination | Good leaving group (Cl-) and acidic β-protons influenced by fluorine atoms. |

| 2-Bromo -1,1-difluoro-1-methoxyethane | E2 Elimination | Better leaving group (Br-) compared to Cl-, likely leading to a faster elimination rate. |

| 2-Iodo -1,1-difluoro-1-methoxyethane | E2 Elimination / SN2 Substitution | Excellent leaving group (I-), but also a softer nucleophile, which could favor substitution with certain nucleophiles. |

| 1,1,2-Trifluoro-1-methoxyethane | Less reactive towards elimination | C-F bond is a poor leaving group. |

Structure-Reactivity Relationship Analysis in Related Compounds

The relationship between the structure of fluorinated ethers and their reactivity is a key area of study. The high electronegativity of fluorine and the strength of the carbon-fluorine bond are dominant factors.

Electronic Effects of Fluorine: The high electronegativity of fluorine leads to a significant polarization of the C-F bond and a strong electron-withdrawing inductive effect. alfa-chemistry.com This reduces the electron density on adjacent carbon atoms, making them more susceptible to nucleophilic attack if a suitable leaving group is present. However, the C-F bond itself is very strong and generally a poor leaving group in nucleophilic substitution reactions. mdpi.com

Bond Strength: The C-F bond is the strongest single bond to carbon, which contributes to the high thermal and chemical stability of many fluorinated compounds. sibran.ru This stability often translates to lower reactivity compared to their chlorinated or brominated counterparts.

Steric Effects: The relatively small size of the fluorine atom means that steric hindrance is often not a major factor in the reactivity of fluorinated compounds, unless multiple fluorine atoms are present on the same or adjacent carbons.

Ether Linkage: The ether oxygen atom can influence the reactivity of the molecule through its ability to donate electron density via resonance and its potential to be protonated under acidic conditions.

In the context of halogenated anesthetics, which share structural similarities with this compound, it has been observed that increased fluorine substitution generally leads to greater metabolic stability. nysora.com This is attributed to the strength of the C-F bond, which is more resistant to enzymatic cleavage than C-H or C-Cl bonds.

The following table summarizes the key structure-reactivity relationships in fluorinated ethers:

| Structural Feature | Effect on Reactivity |

| Presence of Fluorine | Decreases reactivity of the C-F bond; increases acidity of adjacent C-H bonds. alfa-chemistry.commdpi.com |

| Presence of Chlorine/Bromine/Iodine | Provides a good leaving group for substitution and elimination reactions. libretexts.org |

| Ether Linkage | Can influence the electronic properties of the molecule and provide a site for coordination or cleavage under specific conditions. |

| Degree of Fluorination | Higher fluorination generally leads to increased chemical and metabolic stability. nysora.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.